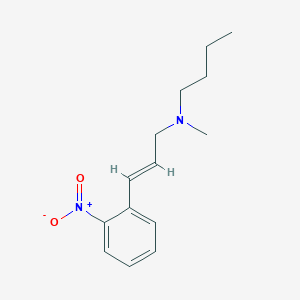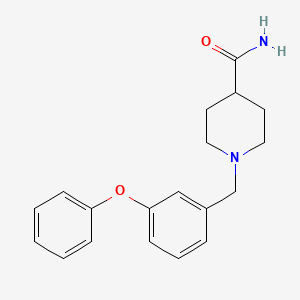
2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
Descripción general
Descripción
2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmane, is a naturally occurring beta-carboline alkaloid found in various plants and animal tissues. Harmane has been the subject of numerous scientific studies due to its potential therapeutic properties, including its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to act through various pathways in the body. Harmane has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition may lead to increased levels of these neurotransmitters in the brain, which may help improve mood and cognitive function.
Biochemical and Physiological Effects:
Harmane has been shown to have various biochemical and physiological effects in the body. Studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, where it may exert its neuroprotective effects. Harmane has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmane has several advantages as a research tool, including its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent. Additionally, 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline is relatively easy to synthesize and is commercially available. However, there are also limitations to using this compound in lab experiments, including its potential toxicity at high doses and its ability to interact with other compounds in complex ways.
Direcciones Futuras
There are several future directions for research on 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other compounds in the body. Finally, there is a need for more research on the potential toxicity of this compound at high doses and its long-term effects on human health.
Aplicaciones Científicas De Investigación
Harmane has been the subject of numerous scientific studies due to its potential therapeutic properties. Studies have shown that 2-(2-methyl-3-phenyl-2-propen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has antioxidant properties, which may help protect against oxidative stress and cellular damage. Additionally, this compound has been shown to have anti-inflammatory properties, which may help reduce inflammation and pain. Harmane has also been shown to have neuroprotective properties, which may help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[(E)-2-methyl-3-phenylprop-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-16(13-17-7-3-2-4-8-17)14-23-12-11-19-18-9-5-6-10-20(18)22-21(19)15-23/h2-10,13,22H,11-12,14-15H2,1H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOJBOCNSPOBPP-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC3=C(C2)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC3=C(C2)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(3-chlorobenzyl)amino]ethanol](/img/structure/B3852153.png)

![1,1'-[(3-phenylbutyl)imino]di(2-propanol)](/img/structure/B3852169.png)
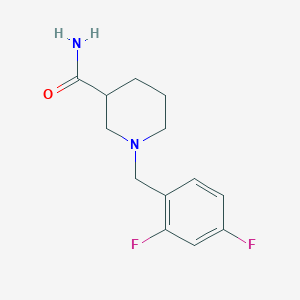
![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B3852173.png)
![4-[(4-methyl-1H-imidazol-5-yl)methyl]thiomorpholine](/img/structure/B3852192.png)
![4-[3-(2-ethyl-1-piperidinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B3852204.png)
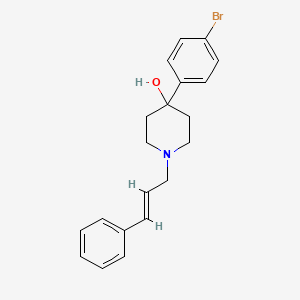
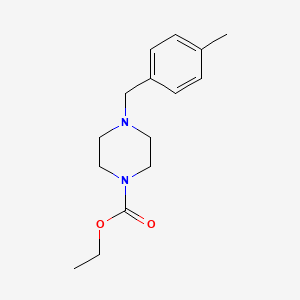
![N-benzyl-N-[(5-bromo-2-furyl)methyl]-1-butanamine](/img/structure/B3852218.png)
![N,N-diethyl-1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3852228.png)
![N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B3852232.png)
